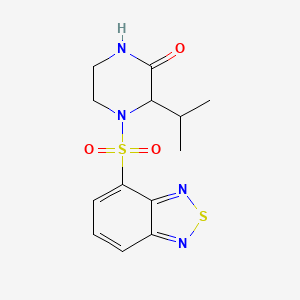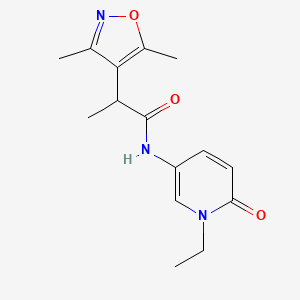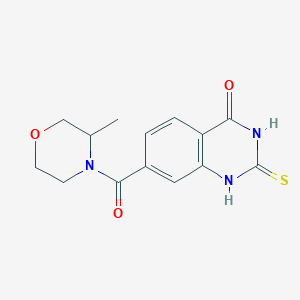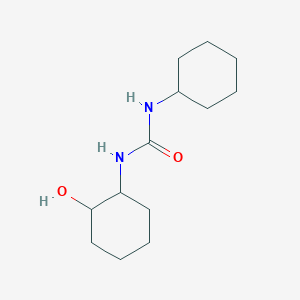
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzodiazepine derivative and is commonly referred to as Ro 15-4513. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mécanisme D'action
The mechanism of action of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one involves its interaction with the GABA-A receptor. This compound acts as a partial agonist of the receptor, which results in the modulation of the receptor's activity. The GABA-A receptor is a ligand-gated ion channel that is responsible for inhibiting the activity of neurons in the central nervous system. By modulating the activity of this receptor, 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one can affect the activity of neurons and lead to changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one are dependent on its interaction with the GABA-A receptor. This compound can affect the activity of neurons in the central nervous system, leading to changes in behavior and cognition. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, this compound has been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one in lab experiments is its ability to selectively modulate the activity of the GABA-A receptor. This compound can be used to study the effects of benzodiazepines on the central nervous system and to investigate the mechanisms underlying the anxiolytic and sedative effects of these drugs. However, one limitation of using this compound is its potential for off-target effects on other receptors and neurotransmitter systems.
Orientations Futures
There are several future directions for research on 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one. One direction is to investigate the potential therapeutic applications of this compound in treating anxiety and other neurological disorders. Another direction is to study the structural and functional properties of the GABA-A receptor and its interaction with benzodiazepines. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop more selective ligands for the GABA-A receptor.
Méthodes De Synthèse
The synthesis of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one involves the reaction of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxazolidin-2-one with acetic anhydride. This reaction leads to the formation of 5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one as a white crystalline solid.
Applications De Recherche Scientifique
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one has been extensively studied for its potential applications in scientific research. This compound has been used as a ligand for studying the GABA-A receptor, which is a target for many drugs used for treating anxiety and other neurological disorders. It has also been used in studies investigating the effects of benzodiazepines on the central nervous system.
Propriétés
IUPAC Name |
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-9-14(15(18)19-11)17-8-7-16(2)13-6-4-3-5-12(13)10-17/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWCPZVAVBJHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)N2CCN(C3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)oxolan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)
![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)


![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
